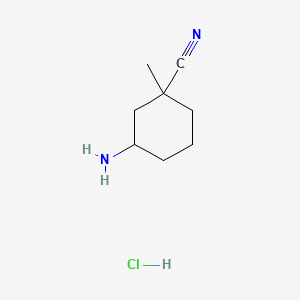
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride is an organic compound with the molecular formula C8H14N2·HCl It is a derivative of cyclohexane, featuring an amino group, a methyl group, and a carbonitrile group attached to the cyclohexane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride typically involves the following steps:
Cyclohexane Derivative Formation: The starting material, cyclohexane, undergoes a series of reactions to introduce the amino, methyl, and carbonitrile groups.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or methyl bromide as the alkylating agents.
Nitrile Formation: The carbonitrile group is introduced through cyanation reactions, typically using reagents like sodium cyanide or potassium cyanide.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oximes and nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The amino and nitrile groups play a crucial role in binding to these targets, influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Amino-3-methylcyclohexane-1-carbonitrile: Similar structure but without the hydrochloride salt.
1-Amino-4-methylcyclohexane-1-carbonitrile hydrochloride: Differing in the position of the methyl group on the cyclohexane ring.
3-Methyl-1-(methylamino)cyclohexane-1-carbonitrile hydrochloride: Featuring a methylamino group instead of an amino group.
Uniqueness
3-Amino-1-methylcyclohexane-1-carbonitrile hydrochloride is unique due to its specific combination of functional groups and their positions on the cyclohexane ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C8H15ClN2 |
|---|---|
Poids moléculaire |
174.67 g/mol |
Nom IUPAC |
3-amino-1-methylcyclohexane-1-carbonitrile;hydrochloride |
InChI |
InChI=1S/C8H14N2.ClH/c1-8(6-9)4-2-3-7(10)5-8;/h7H,2-5,10H2,1H3;1H |
Clé InChI |
OIBMDAKBHDSCFP-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCCC(C1)N)C#N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


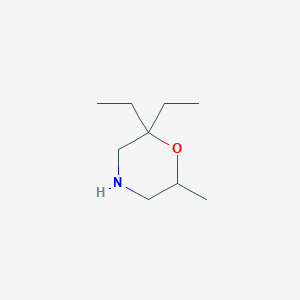
![B-(2-methylbenzo[b]thien-5-yl)boronic acid](/img/structure/B13471514.png)
![3-(2-Phenylethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride](/img/structure/B13471515.png)
![tert-butyl (2R,4R)-2-(2-aminoethyl)-4-[(tert-butyldimethylsilyl)oxy]pyrrolidine-1-carboxylate](/img/structure/B13471518.png)

![rac-1-tert-butyl 3a-methyl (3aR,6aS)-octahydropyrrolo[2,3-c]pyrrole-1,3a-dicarboxylate hydrochloride](/img/structure/B13471525.png)
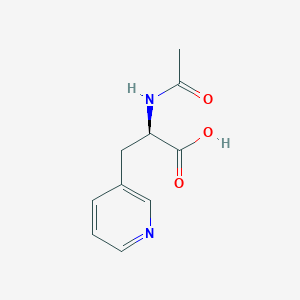
![N-[3-(bromomethyl)-3-(3,3,3-trifluoropropoxy)cyclobutyl]-4-methylbenzene-1-sulfonamide](/img/structure/B13471546.png)
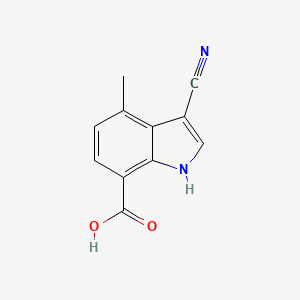

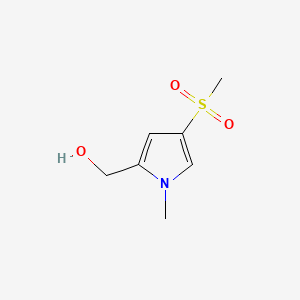
![2-Bromospiro[3.4]octane](/img/structure/B13471562.png)

![1-[4-Chloro-2-(2-methoxyethoxy)phenyl]methanamine hydrochloride](/img/structure/B13471578.png)
